molecular formula C18H19N3O2S B11431774 4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B11431774
M. Wt: 341.4 g/mol
InChI Key: DNGSOOKHYAQAMX-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with a dimethylphenyl group and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process. These methods help in reducing reaction times and improving overall productivity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biological probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethylphenyl)amino]pyrimidine derivatives
  • 6,7-Dimethoxyquinazoline derivatives
  • 2-Thione derivatives

Uniqueness

4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-10-5-11(2)7-12(6-10)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24)

InChI Key

DNGSOOKHYAQAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C

Origin of Product

United States

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